Phenyl perfluorobutyl ketone, 97%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

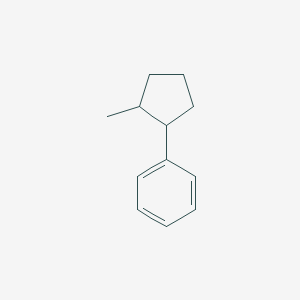

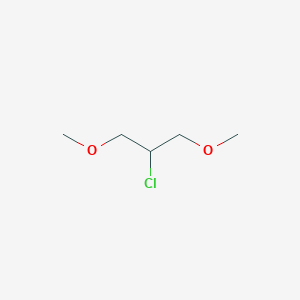

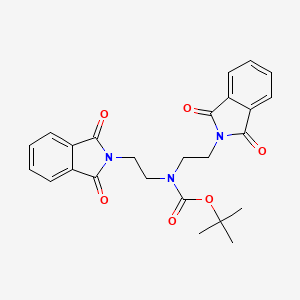

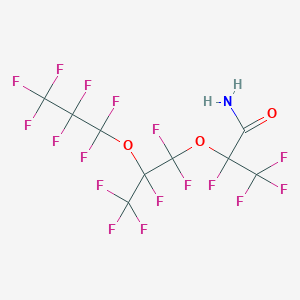

Phenyl perfluorobutyl ketone is a chemical compound that belongs to the class of perfluorinated alkyl ketones. It is a colorless liquid and its molecular formula is C11H5F9O . Its molecular weight is 324.1455 .

Synthesis Analysis

The synthesis of Phenyl perfluorobutyl ketone or similar compounds has been reported in several studies. For instance, a TfOH- or AuCl-catalyzed cycloisomerization reaction of easily available n-perfluoroalkyl 1,2-allenyl ketones has been reported . This reaction forms 2-perfluoroalkyl furans . In the presence of TfOH and H2O, a corresponding tandem hydrolytic defluorination afforded multi-substituted furan-2-yl n-perfluoroalkyl ketones .Molecular Structure Analysis

The molecular structure of Phenyl perfluorobutyl ketone is characterized by the presence of a carbonyl group (C=O) and a perfluorobutyl group attached to a phenyl ring . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

Phenyl perfluorobutyl ketone, like other ketones, can undergo a variety of chemical reactions. For example, it can participate in TfOH- or AuCl-catalyzed cycloisomerization reactions . Additionally, ketones can undergo transesterification reactions, which have been extensively studied for their applications in the synthesis of pharmaceutical compounds and biodiesel production .Aplicaciones Científicas De Investigación

Catalytic Enantioselective Synthesis

Phenyl perfluorobutyl ketone is used in the enantioselective preparation of perfluoroalkyl-substituted β-lactones . This process involves an isothiourea (HyperBTM) catalysed reaction using symmetric anhydrides as ammonium enolate precursors and perfluoroalkylketones . The reaction results in high diastereo- and enantioselectivity for β-lactone formation . This application is significant in the field of synthetic chemistry.

Synthesis of β-Diketones

Phenyl perfluorobutyl ketone plays a crucial role in the synthesis of β-diketones . β-diketones are important intermediates in chemical synthesis and are broadly used in the formation of C–C bonds . They are also present in a large number of biologically and pharmaceutically active compounds . Therefore, the synthesis of these structures is of great interest for organic chemists.

Preparation of α,β-Unsaturated Ketones

Phenyl perfluorobutyl ketone is used in the synthesis of α,β-unsaturated CF3-containing ketones . These ketones have significant applications in organic chemistry .

Mecanismo De Acción

Target of Action

It’s known that ketones, in general, can undergo oxidation reactions . The exact targets of Phenyl perfluorobutyl ketone could be determined through further experimental studies.

Mode of Action

Ketones are known to undergo oxidation reactions at extreme temperatures In the case of Phenyl perfluorobutyl ketone, it might interact with its targets through similar mechanisms

Biochemical Pathways

Ketones are known to undergo oxidation reactions This suggests that Phenyl perfluorobutyl ketone might affect pathways related to oxidation reactions

Pharmacokinetics

The solubility of phenol in perfluorooctyl bromide is enhanced by 1-(4-perfluorobutyl phenyl)-1-hexanone This suggests that Phenyl perfluorobutyl ketone might have similar properties

Result of Action

The introduction of ketone moieties has been shown to widen the temperature window for the melt processing of cellulose This suggests that Phenyl perfluorobutyl ketone might have similar effects

Action Environment

The environment can significantly influence the action, efficacy, and stability of Phenyl perfluorobutyl ketone. For instance, the photodegradation of polymer materials, such as phenyl vinyl ketone polymers, represents a promising solution for addressing the challenges associated with plastic waste management within the environment This suggests that environmental factors such as light exposure might influence the action of Phenyl perfluorobutyl ketone

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoro-1-phenylpentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5F9O/c12-8(13,7(21)6-4-2-1-3-5-6)9(14,15)10(16,17)11(18,19)20/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIVIGFLVISQHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5F9O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001022348 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl perfluorobutyl ketone | |

CAS RN |

308-27-0 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,5-Nonafluoro-1-phenylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001022348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B6307568.png)

![[trans-2-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B6307619.png)